![molecular formula C8H14ClN B2592076 (1R,3S)-3-Ethynylcyclohexan-1-amine;hydrochloride CAS No. 2375248-00-1](/img/structure/B2592076.png)
(1R,3S)-3-Ethynylcyclohexan-1-amine;hydrochloride
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Overview
Description
“(1R,3S)-3-Ethynylcyclohexan-1-amine;hydrochloride” is likely a derivative of cyclohexane, which is a six-membered ring compound. The “1R,3S” notation indicates the configuration of the chiral centers in the molecule. The “ethynyl” group attached at the 3rd position is a carbon-carbon triple bond, and the “amine” at the 1st position indicates a nitrogen-containing group. The “hydrochloride” likely refers to the salt form of the compound, which is common for amine-containing compounds to increase their stability and solubility .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclohexane ring, followed by the introduction of the ethynyl and amine groups at the appropriate positions. The stereochemistry would need to be carefully controlled to ensure the correct “1R,3S” configuration .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the cyclohexane ring, with the ethynyl and amine groups attached. The “1R,3S” configuration would result in a specific three-dimensional arrangement of these groups around the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the ethynyl and amine groups. The ethynyl group could potentially undergo addition reactions, while the amine could engage in a variety of reactions, including acid-base and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and stereochemistry. For example, the presence of the polar amine group and the hydrochloride salt form could enhance its solubility in polar solvents .Scientific Research Applications
Environmental Exposure and Biomarkers
- A study on the environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) in U.S. adults highlights the use of specific oxidative metabolites as potential biomarkers for DINCH exposure assessment, even at environmental exposure levels (Silva et al., 2013).
Chemical Exposure and Health Effects
- Research on the effect of diet on serum albumin and hemoglobin adducts of 2‐amino‐1‐methyl‐6‐phenylimidazo[4,5‐b]pyridine (PhIP) in humans reveals how dietary habits can significantly influence the formation of chemical adducts, which has implications for understanding exposure and internal doses of heterocyclic amines possibly involved in carcinogenesis (Magagnotti et al., 2000).
Occupational Exposure and Health Risks
- A study on occupational risk factors for renal cell carcinoma through exposure to various chemicals, including aromatic amines, polycyclic aromatic hydrocarbons (PAH), and chlorinated hydrocarbons, underscores the importance of assessing workplace exposures to mitigate health risks (Pesch et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R,3S)-3-ethynylcyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-2-7-4-3-5-8(9)6-7;/h1,7-8H,3-6,9H2;1H/t7-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRPACMRQVNRHF-KZYPOYLOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@H]1CCC[C@H](C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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